2-[3-(4-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol
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Overview
Description
2-[3-(4-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to quinone derivatives, while reduction of the triazole ring can yield dihydrotriazole derivatives .
Scientific Research Applications
Chemistry: Used as a synthetic intermediate for the preparation of more complex molecules.
Biology: Exhibits antimicrobial and antioxidant activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antiviral agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The triazole and thiadiazole rings can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit enzymes like carbonic anhydrase or cholinesterase, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but with different substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with distinct pharmacological properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Differently fused triazole and thiadiazine rings
Uniqueness
2-[3-(4-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C16H14N4O2S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol |
InChI |
InChI=1S/C16H14N4O2S/c1-22-11-8-6-10(7-9-11)14-17-18-16-20(14)19-15(23-16)12-4-2-3-5-13(12)21/h2-9,15,19,21H,1H3 |
InChI Key |
YFWMWMBWWJOXBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2NC(S3)C4=CC=CC=C4O |
Origin of Product |
United States |
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